2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane
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Overview
Description
2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane is an organosilicon compound that features a unique structure incorporating both methoxy and trimethylsilyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method includes the reaction of trimethylsilyl chloride with a diol in the presence of a base, such as pyridine, to form the desired dioxasilinane structure. The reaction is usually carried out at room temperature and requires careful control of moisture to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of various substituted silanes depending on the reagent used.
Scientific Research Applications
2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Explored for its potential in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane involves its ability to form stable bonds with various functional groups. The trimethylsilyl group provides steric protection, while the methoxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile reagent in organic synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Trimethylsilyl)ethoxy]methoxyacetate
- 2-[(Trimethylsilyl)ethynyl]anisole
- 2-[(Trimethylsilyl)ethoxy]methoxyacetate
Uniqueness
2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane is unique due to its combination of methoxy and trimethylsilyloxy groups, which provide both steric protection and reactivity. This combination allows for selective reactions and makes it a valuable reagent in various applications.
Properties
CAS No. |
142785-70-4 |
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Molecular Formula |
C7H18O4Si2 |
Molecular Weight |
222.39 g/mol |
IUPAC Name |
(2-methoxy-1,3,2-dioxasilinan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C7H18O4Si2/c1-8-13(11-12(2,3)4)9-6-5-7-10-13/h5-7H2,1-4H3 |
InChI Key |
BEAWQMFLAUQZLU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]1(OCCCO1)O[Si](C)(C)C |
Origin of Product |
United States |
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